N-(5-chloro-2-methoxyphenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-chloro-2-methoxyphenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H29ClN4O3S and its molecular weight is 465.01. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activities
Synthesis and Antimicrobial Activity : Research has shown the synthesis of pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents, using various starting materials and synthesis processes. These compounds have shown good antibacterial and antifungal activities comparable to known reference drugs like streptomycin and fusidic acid (Hossan et al., 2012).
Synthesis, Antiinflammatory and Analgesic Activity : Another area of application involves the synthesis of pyrimidine derivatives for anti-inflammatory and analgesic activities. These compounds have been evaluated for their effectiveness in providing pain relief and reducing inflammation, showing promising results in preclinical models (Sondhi et al., 2009).
Pharmacokinetics and Disposition
Pharmacokinetics and Disposition in Clinical Trials : Compounds such as the thiouracil derivative PF-06282999 have been investigated for their pharmacokinetics and disposition across animals and humans. This research is crucial for understanding the metabolism, absorption, distribution, and excretion of these compounds, which is essential for their development as potential treatments for diseases. Such studies help in predicting human pharmacokinetics and determining the principal clearance mechanisms, which are vital for dosing and safety assessments in clinical trials (Jennifer Q. Dong et al., 2016).
Chemical Synthesis and Mechanistic Studies
Heterocyclic Synthesis : The creation of new heterocyclic compounds through the reaction of certain precursors demonstrates the diverse chemical synthesis applications of complex molecules. These synthetic routes allow for the development of novel compounds with potential pharmaceutical applications, including as insecticides, antimicrobial agents, and in other therapeutic areas (Elian et al., 2014).
Environmental and Agricultural Applications
Herbicide Metabolism and Environmental Impact : Studies on chloroacetamide herbicides and their metabolism in human and rat liver microsomes provide insights into the environmental and health impacts of agricultural chemicals. Understanding the metabolic pathways and potential toxicities of these compounds is essential for assessing their safety and environmental persistence (Coleman et al., 2000).
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[[1-[2-(diethylamino)ethyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29ClN4O3S/c1-4-26(5-2)11-12-27-18-8-6-7-16(18)21(25-22(27)29)31-14-20(28)24-17-13-15(23)9-10-19(17)30-3/h9-10,13H,4-8,11-12,14H2,1-3H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUTKBKCFDFRKBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=C(C=CC(=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.